molecular formula C9H7ClO3S B8540218 2-Acetylthio-3-chlorobenzoic acid

2-Acetylthio-3-chlorobenzoic acid

Cat. No.: B8540218
M. Wt: 230.67 g/mol
InChI Key: JLELLEVRYCFOKF-UHFFFAOYSA-N
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Description

2-Acetylthio-3-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 3-position and an acetylthio (-SCOCH₃) group at the 2-position of the aromatic ring. This combination of functional groups imparts unique physicochemical properties, including altered solubility, acidity, and reactivity compared to simpler benzoic acid derivatives. The acetylthio group, a thioester, is electron-withdrawing and may enhance metabolic stability in pharmaceutical applications, while the chlorine atom contributes to steric and electronic effects .

Properties

Molecular Formula

C9H7ClO3S

Molecular Weight

230.67 g/mol

IUPAC Name

2-acetylsulfanyl-3-chlorobenzoic acid

InChI

InChI=1S/C9H7ClO3S/c1-5(11)14-8-6(9(12)13)3-2-4-7(8)10/h2-4H,1H3,(H,12,13)

InChI Key

JLELLEVRYCFOKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=C(C=CC=C1Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-3-chlorobenzoic Acid ()

Structural Differences :

  • Substituents: 2-amino (-NH₂) and 3-chloro (-Cl) groups.
  • Functional Group Reactivity: The amino group participates in hydrogen bonding and undergoes diazotization or acylation reactions, whereas the acetylthio group in 2-acetylthio-3-chlorobenzoic acid is more lipophilic and reactive toward nucleophiles (e.g., hydrolysis or transesterification).

Physicochemical Properties :

  • Solubility: Higher solubility in polar solvents (e.g., water, ethanol) due to the amino group’s hydrogen-bonding capacity.
  • Acidity: The amino group slightly reduces acidity (pKa ~3.5–4.0) compared to unsubstituted benzoic acid (pKa ~4.2), while the electron-withdrawing acetylthio group in this compound likely lowers the pKa further.
(3-Chlorobenzyl)thio]acetic Acid (CAS 34722-33-3, )

Structural Differences :

  • Backbone : A thioether (-S-) links a 3-chlorobenzyl group to an acetic acid moiety, distinct from the thioester and benzoic acid core of this compound.
  • Electronic Effects : The thioether is less electron-withdrawing than a thioester, reducing reactivity toward hydrolysis.

Physicochemical Properties :

  • Solubility : Lower water solubility due to the hydrophobic benzyl group.
  • Stability : Thioethers are more stable under physiological conditions compared to thioesters, which are prone to enzymatic cleavage.

Comparative Data Table

Property This compound 2-Amino-3-chlorobenzoic Acid (3-Chlorobenzyl)thio]acetic Acid
Molecular Formula C₉H₇ClO₃S C₇H₆ClNO₂ C₉H₉ClO₂S
Key Substituents 2-Acetylthio, 3-Cl 2-Amino, 3-Cl (3-Cl-benzyl)thio, acetic acid
Solubility in Water Low (estimated) Moderate Very low
Reactivity High (thioester hydrolysis) Moderate (amino acylation) Low (thioether stability)
Acidity (pKa) ~2.8–3.2 (estimated) ~3.5–4.0 ~4.5–5.0
Primary Applications Drug intermediates Dyes, NSAIDs Chemical synthesis

Key Research Findings

Substituent Effects on Reactivity :

  • Thioesters (as in this compound) are more reactive than thioethers or amines, making them suitable for prodrug designs where controlled release is required .
  • Chlorine at the 3-position enhances electrophilic aromatic substitution resistance but may increase toxicity in biological systems .

Biological Implications: The acetylthio group’s lipophilicity may improve blood-brain barrier penetration compared to 2-amino-3-chlorobenzoic acid, which is more polar .

Synthetic Utility: (3-Chlorobenzyl)thio]acetic acid’s stability makes it a preferred intermediate for non-pharmaceutical applications, whereas this compound’s reactivity aligns with targeted drug delivery systems .

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